molecular formula C9H14N2 B1598409 N-(pyridin-4-ylmethyl)propan-1-amine CAS No. 70065-81-5

N-(pyridin-4-ylmethyl)propan-1-amine

Cat. No. B1598409
CAS RN: 70065-81-5
M. Wt: 150.22 g/mol
InChI Key: AGSCVLYVYOYYLU-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)propan-1-amine, also known as NPMPA, is an organic compound commonly used in scientific research and laboratory experiments. It is a derivative of pyridine, a heterocyclic aromatic compound. NPMPA is most commonly used as a reactant in organic synthesis, as a catalyst for various reactions, and as an intermediate in the production of other compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

Non-Linear Optics

N-(pyridin-4-ylmethyl)propan-1-amine: and its derivatives have been studied for their potential use in non-linear optics (NLO). These materials are of interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors. The compound’s ability to form a dense net of hydrogen bonds in the interlayer space of zirconium 4-sulfophenylphosphonate layers suggests its utility in enhancing optical properties .

Synthesis of Propargylamines

The compound serves as a precursor in the solvent-free synthesis of propargylamines, a class of compounds with numerous pharmaceutical and biological properties. Propargylamines like pargyline, rasagiline, and selegiline are used against neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases. The green approach to synthesize these compounds highlights the importance of N-(pyridin-4-ylmethyl)propan-1-amine in medicinal chemistry .

Molecular Design

In molecular design, N-(pyridin-4-ylmethyl)propan-1-amine is used to understand the arrangement of molecules within layered structures. Molecular simulation methods utilize this compound to describe the orientation and position of intercalated molecules, which is crucial for the development of materials with specific molecular architectures .

Pyridinium Salt Derivatives

As a pyridine derivative, N-(pyridin-4-ylmethyl)propan-1-amine is related to structurally diverse pyridinium salts, which are key structures in many natural products and bioactive pharmaceuticals. These salts play a significant role in research areas such as antimicrobial, anticancer, antimalarial, and anticholinesterase inhibitors, as well as in materials science and gene delivery applications .

Pharmaceutical Applications

The structural features of N-(pyridin-4-ylmethyl)propan-1-amine make it a valuable compound in the development of pharmaceuticals. Its derivatives are explored for their monoamine oxidase inhibitory properties, which are beneficial in treating neurodegenerative diseases and certain types of cancer .

Material Science

In material science, N-(pyridin-4-ylmethyl)propan-1-amine contributes to the synthesis of novel polyimides with specific properties. These polyimides are used in various applications, including high-performance plastics, fibers, films, and electronic materials .

properties

IUPAC Name

N-(pyridin-4-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-5-11-8-9-3-6-10-7-4-9/h3-4,6-7,11H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSCVLYVYOYYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405883
Record name N-(pyridin-4-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-ylmethyl)propan-1-amine

CAS RN

70065-81-5
Record name N-(pyridin-4-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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